Ethidium-d5 Bromide
Description
Properties
CAS No. |
1579939-34-6 |
|---|---|
Molecular Formula |
C21H20BrN3 |
Molecular Weight |
399.347 |
IUPAC Name |
3-imino-5-(1,1,2,2,2-pentadeuterioethyl)-6-phenylphenanthridin-8-amine;hydrobromide |
InChI |
InChI=1S/C21H19N3.BrH/c1-2-24-20-13-16(23)9-11-18(20)17-10-8-15(22)12-19(17)21(24)14-6-4-3-5-7-14;/h3-13,23H,2,22H2,1H3;1H/i1D3,2D2; |
InChI Key |
ZMMJGEGLRURXTF-LUIAAVAXSA-N |
SMILES |
CCN1C2=CC(=N)C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N.Br |
Synonyms |
3,8-Diamino-5-(ethyl-d5)-6-phenylphenanthridinium Bromide; 2,7-Diamino-10-_x000B_(ethyl-d5)-9-phenylphenanthridinium Bromide; 2,7-Diamino-9-phenyl-10-(ethyl-d5)_x000B_phenanthridinium Bromide; 2,7-Diamino-9-phenylphenanthridine-d5 Ethobromide; Dromilac-d5; Homid |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling Strategies for Ethidium D5 Bromide
Isotopic Incorporation Techniques for Deuterated Phenanthridine (B189435) Core Synthesis
The synthesis of ethidium (B1194527) bromide, and by extension its deuterated isotopologues, is centered on the construction of the core phenanthridine ring system. Classical methods for creating this structure include the Pictet-Hubert reaction and the Morgan-Walls reaction. beilstein-journals.orgunl.pt The Morgan-Walls reaction, an improvement on the Pictet-Hubert method, involves the cyclization of an N-acyl-2-aminobiphenyl derivative using a dehydrating agent like phosphorus oxychloride, often in a high-boiling solvent such as nitrobenzene. beilstein-journals.org
The key strategy for producing the deuterated phenanthridine core required for ethidium-d5 bromide is the use of isotopically labeled starting materials in these established synthetic routes. For this compound, where the deuterium (B1214612) labels are located on the phenyl group at the 6-position, the synthesis would logically commence with aniline-d5 (B30001).
The general approach involves:
Preparation of Deuterated Precursors : The essential starting material, aniline-d5, can be prepared through methods such as H/D exchange using heavy water (D₂O) at high temperatures and pressures, often with a metal catalyst. ansto.gov.auansto.gov.au This process replaces the hydrogen atoms on the aromatic ring with deuterium.
Formation of the Deuterated Biphenyl (B1667301) Intermediate : The deuterated aniline-d5 is reacted with a suitable partner to form the biphenyl backbone.
Cyclization to the Phenanthridine Core : Following acylation, the resulting deuterated N-acyl-2-aminobiphenyl undergoes intramolecular cyclization, for instance via the Morgan-Walls reaction, to yield the phenanthridine-d5 core. beilstein-journals.org
Quaternization : The final step involves the quaternization of the phenanthridine nitrogen with an ethylating agent to introduce the ethyl group at the N-5 position, followed by introduction of the bromide counter-ion, yielding the final product, this compound.
Modern synthetic advancements, including transition metal-catalyzed reactions (e.g., using palladium) and radical-based syntheses, offer alternative pathways that can provide higher yields and milder reaction conditions. numberanalytics.comnumberanalytics.com These newer methods are also amenable to the use of deuterated building blocks for the production of isotopically labeled compounds. capes.gov.bruevora.pt
Purification and Characterization of Isotopic Purity for Research Applications
The utility of this compound as an internal standard is entirely dependent on its chemical and isotopic purity. Therefore, rigorous purification and characterization are critical steps following synthesis. Determining the precise degree and location of deuterium incorporation is essential. nih.gov A combination of chromatographic and spectroscopic techniques is employed for this purpose.
Key Analytical Techniques:
High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for purifying the synthesized compound from non-deuterated starting materials, reaction byproducts, and other impurities. It ensures the chemical purity of the final product. ansto.gov.au
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for verifying the exact location of the deuterium atoms within the molecule.
¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the C6-phenyl ring will be absent or significantly diminished, confirming successful deuteration at these positions.
²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei, and the resulting spectrum will show signals corresponding to the positions where deuterium has been incorporated. ansto.gov.au
This multi-faceted analytical approach ensures that the final this compound product meets the stringent purity requirements for its application in sensitive research settings.
Table 1: Analytical Methods for Purification and Characterization of this compound
| Technique | Primary Purpose | Information Obtained |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Purification | Separation from chemical impurities and non-deuterated precursors, assessment of chemical purity. |
| High-Resolution Mass Spectrometry (HR-MS) | Characterization | Confirmation of molecular weight, determination of isotopic enrichment, and quantification of isotopologue distribution. ansto.gov.au |
| ¹H NMR Spectroscopy | Characterization | Verification of deuterium incorporation by observing the disappearance of specific proton signals. |
| ²H NMR Spectroscopy | Characterization | Direct detection and confirmation of the positions of the deuterium labels on the molecular structure. ansto.gov.au |
Advancements in Scalable Synthesis for Research Demands
The increasing use of deuterated compounds as internal standards in quantitative bioanalysis and other research fields has driven the need for scalable synthesis methods. While traditional laboratory-scale batch reactions are suitable for producing small quantities, they are often labor-intensive and difficult to scale up efficiently. ansto.gov.au
A significant advancement in addressing this challenge is the adoption of flow chemistry . This technique involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. Compared to conventional batch processing, flow chemistry offers several advantages for the synthesis of deuterated compounds:
Enhanced Control: Precise control over reaction parameters such as temperature, pressure, and reaction time. ansto.gov.au
Improved Safety: The small reaction volume at any given moment minimizes risks associated with potentially hazardous reactions or reagents.
Increased Efficiency and Yield: Optimized reaction conditions and rapid heat and mass transfer can lead to higher yields and reduced reaction times.
Scalability: Production can be scaled up by simply running the system for a longer duration or by "scaling out" (running multiple systems in parallel), bypassing the challenges of scaling up batch reactors. numberanalytics.com
Specialized facilities, such as the National Deuteration Facility (NDF), are equipped with technologies like large-scale hydrothermal reactors and modern flow chemistry systems to meet the growing demand for deuterated molecules. ansto.gov.auansto.gov.au These advancements are crucial for the cost-effective and reliable production of high-purity this compound in the quantities required by the research community. Some modern palladium-catalyzed syntheses have also been demonstrated to be scalable, offering another avenue for larger-scale production. acs.org
Table 2: Comparison of Synthesis Methodologies for Scalability
| Methodology | Description | Advantages for Scalability | Limitations |
|---|---|---|---|
| Traditional Batch Synthesis | Reactions are performed in single, large vessels (e.g., round-bottom flasks). | Well-established procedures for many reactions. | Difficult to control temperature and mixing in large volumes; often labor-intensive and less efficient for scale-up. ansto.gov.au |
| Flow Chemistry | Reactions are conducted in a continuous stream through a reactor system. | Superior process control, enhanced safety, easily scalable by extending run time, improved efficiency and yield. ansto.gov.au | Requires specialized equipment; potential for channel clogging with solid byproducts. |
Advanced Spectroscopic Investigations of Ethidium Nucleic Acid Interactions
Fluorescence-Based Studies of Binding Kinetics and Thermodynamics
Fluorescence spectroscopy is a highly sensitive tool for probing the binding of ethidium (B1194527) to nucleic acids. The dramatic increase in quantum yield upon intercalation provides a robust signal for monitoring the formation and properties of the complex.
Time-Resolved Fluorescence Spectroscopy for Multiphase Binding Dynamics
The binding of ethidium to DNA is not a simple, single-step process. Time-resolved fluorescence spectroscopy has been instrumental in dissecting the multiphasic nature of this interaction. Kinetic studies reveal a two-stage binding mechanism: the first step is a rapid, diffusion-controlled electrostatic interaction of the ligand with the DNA polymer, followed by a slower intercalation event that occurs on the millisecond timescale.
Time-resolved fluorescence polarization anisotropy (TRFPA) further elucidates these dynamics. By monitoring the decay of fluorescence anisotropy, changes in the hydrodynamic volume and shape of the DNA can be detected as the ethidium-protein complex forms. nih.gov This technique allows for the real-time tracking of complex formation under various solution conditions, such as temperature and ionic strength, providing insights into the forces driving the association. nih.gov
Fluorescence Lifetime Analysis for Bound and Unbound Species Differentiation
A key advantage of time-resolved fluorescence is the ability to distinguish between different populations of ethidium based on their fluorescence lifetimes. Free ethidium bromide in aqueous solution exhibits a short fluorescence lifetime, typically around 1.6 to 1.8 nanoseconds (ns). researchgate.nettandfonline.comresearchgate.netresearchgate.net Upon intercalation into the hydrophobic environment between DNA base pairs, this lifetime increases dramatically to approximately 22 to 25 ns. researchgate.netresearchgate.netresearchgate.net
This significant difference allows for the precise quantification of bound and unbound fractions in a solution. Fluorescence intensity decay curves of ethidium in the presence of DNA are often fitted to a multi-exponential model, typically a double exponential, where the two lifetime components correspond directly to the free and the intercalated species. researchgate.netresearchgate.net Global analysis of these decay curves allows for the determination of the molar fractions of each species in equilibrium. researchgate.net Some studies have also identified a third, intermediate lifetime component (around 10-15 ns), which is attributed to non-intercalative, electrostatic surface binding of the dye to the exterior of the DNA helix. researchgate.netnih.gov
| Species | Typical Fluorescence Lifetime (ns) | Reference |
| Free Ethidium Bromide | 1.6 - 1.8 | researchgate.netresearchgate.netresearchgate.net |
| Intercalated Ethidium Bromide | 22.0 - 25.0 | researchgate.nettandfonline.comresearchgate.net |
| Externally Bound Ethidium Bromide | 10 - 15 | researchgate.netnih.gov |
Quenching Mechanisms and Their Application in Interaction Analysis
The low fluorescence quantum yield of free ethidium in polar solvents is primarily due to a quenching mechanism involving excited-state proton transfer from the dye's exocyclic amino groups to water molecules. nih.govnih.govub.edu Intercalation into the DNA double helix shields the dye from the solvent, reducing the rate of this proton transfer and causing the observed fluorescence enhancement. nih.gov The use of deuterated solvents (D₂O) or deuteration of the amino protons further lengthens the fluorescence lifetime, providing strong support for this quenching mechanism. nih.govnih.gov
Another form of quenching is self-quenching, which becomes detectable at high dye-to-base-pair ratios (r > 0.2), where intercalated ethidium molecules are close enough to interact. researchgate.net This phenomenon is important to consider in studies with high dye loading.
Quantitative Fluorescence Assays for Nucleic Acid Concentration and Conformation
The direct relationship between fluorescence enhancement and the amount of bound ethidium forms the basis of highly sensitive quantitative assays for nucleic acids. These spectrofluorimetric methods can detect double-stranded DNA (dsDNA) concentrations down to the nanogram per milliliter range. A revised protocol using a ratiometric approach, which compares fluorescence emission at two different excitation wavelengths, can further increase sensitivity and extend the linear range of detection.
These assays are not only quantitative but can also provide qualitative information about the conformation of the nucleic acid. The fluorescence signal from ethidium binding to single-stranded DNA is approximately half that of its binding to dsDNA. Similarly, supercoiled circular DNA binds less ethidium than linear or nicked circular DNA, resulting in a lower fluorescence signal. This differential fluorescence allows for the characterization of nucleic acid conformation and integrity.
| Nucleic Acid Form | Relative Fluorescence Signal | Sensitivity (µg/ml) | Reference |
| Double-Stranded DNA | High | 0.1 - 10 | |
| Single-Stranded DNA | ~50% of dsDNA | - | |
| Double-Stranded RNA | High | 0.2 - 10 | |
| Closed Circular DNA | Lower than linear DNA | - |
Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation of Molecular Complexes
While fluorescence methods provide outstanding sensitivity for binding thermodynamics and kinetics, Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for obtaining high-resolution structural information on the ethidium-nucleic acid complex in solution.
Proton and Deuterium (B1214612) NMR for Structural Interrogation of Intercalation Sites
Proton (¹H) NMR studies have provided definitive evidence for the intercalation model. Upon complex formation, significant upfield shifts are observed in the ¹H NMR spectrum for the aromatic protons of the ethidium phenanthridinium ring and for the imino and non-exchangeable base protons of the DNA at the binding site. nih.govnih.gov These shifts are a direct consequence of the ring-current effects between the aromatic system of the dye and the DNA base pairs, confirming that the phenanthridinium ring is inserted between them. nih.gov
¹H NMR studies have also revealed sequence specificity, showing a clear preference for intercalation at pyrimidine-purine sequences, particularly CpG steps, from the minor groove of the DNA helix. nih.gov Furthermore, two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to measure through-space distances between protons on the ethidium molecule and protons on the DNA, allowing for the construction of detailed three-dimensional models of the intercalated complex.
Deuterium (²H) NMR is a powerful technique for probing the dynamics and orientation of specific molecular components. The compound Ethidium-d5 Bromide, in which the five protons of the 6-phenyl ring are replaced with deuterium, is specifically designed for such investigations. The phenyl ring is crucial for the binding interaction, and understanding its orientation and mobility within the complex is key to a complete structural picture.
Solid-state ²H NMR spectroscopy, often performed on oriented fibers or liquid crystalline samples, can provide detailed information on the orientation and motional averaging of the C-D bonds within the labeled phenyl group. researchgate.netresearchgate.nettandfonline.com This allows for the precise determination of the phenyl ring's angle and the amplitude of its librational motions relative to the main phenanthridinium plane and the DNA helix axis. While the logical application for this compound is in such ²H NMR studies to probe the dynamics of the phenyl ring upon intercalation, specific research detailing these findings was not prominent in the literature surveyed. However, molecular dynamics simulations suggest that in a common binding mode, the phenyl ring is oriented towards the solvent in the minor groove. nih.gov
Two-Dimensional NMR Techniques for Intermolecular Proximity Mapping
Two-dimensional (2D) NMR spectroscopy is a pivotal technique for elucidating the three-dimensional structure of molecular complexes in solution. In the study of this compound's interaction with nucleic acids, 2D NMR experiments are instrumental in mapping the precise points of contact between the ligand and the DNA or RNA host.
Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are used to identify protons that are close in space (typically within 5 Å), regardless of whether they are connected by covalent bonds. nih.gov By observing cross-peaks between the protons of this compound and the protons of the nucleic acid bases and sugar-phosphate backbone, a detailed map of intermolecular proximities can be constructed. For instance, NOESY studies have been used to qualitatively determine the structures of ethidium bromide bound to deoxytetranucleotides. nih.gov The deuteration of the phenyl ring in this compound simplifies the aromatic region of the ¹H-NMR spectrum, reducing signal overlap and making the assignment of intermolecular NOEs between the remaining ethidium protons and the nucleic acid more straightforward.
Another powerful 2D NMR method is the Diffusion-Modulated Gradient Correlation Spectroscopy (DMG-COSY) experiment. This technique correlates signals based on scalar coupling while also encoding information about the molecule's self-diffusion rate. core.ac.uknih.gov It can be used to confirm complex formation by demonstrating that the ligand and the macromolecule diffuse at the same rate when bound. core.ac.uk
Ligand-Observed NMR for Binding Equilibrium and Stoichiometry Determination
Ligand-observed NMR methods are particularly well-suited for studying the binding of small molecules like this compound to large macromolecules such as DNA. In these experiments, the NMR spectrum of the ligand is monitored as the concentration of the macromolecule is systematically varied. nih.gov Changes in the ligand's chemical shifts, signal intensities, or diffusion coefficients upon addition of the nucleic acid provide quantitative information about the binding event.
The binding of this compound to a DNA hairpin has been investigated using a 2D DMG-COSY experiment, which allows for the measurement of diffusion coefficients for both the free and bound states of the ligand. core.ac.uknih.gov As ethidium binds to the much larger DNA molecule, its diffusion rate slows down significantly, approaching that of the DNA itself. By measuring the diffusion coefficient of ethidium at different DNA concentrations, the binding affinity can be determined. For example, the diffusion coefficient for free ethidium bromide was measured to be significantly larger than that of a DNA hairpin, and upon complex formation, the diffusion coefficient of the bound ethidium decreased markedly. nih.gov
Titration experiments monitored by 1D or 2D NMR can also be used to determine the binding stoichiometry. By plotting the change in an NMR parameter (e.g., chemical shift) against the molar ratio of DNA to ligand, a binding isotherm can be constructed. The inflection point of this curve often corresponds to the stoichiometry of the complex, which for ethidium intercalation is typically one drug molecule per 4-5 base pairs under saturating conditions. nih.gov Fluorescence spectroscopy has been used to independently verify a 1:1 stoichiometry between ethidium and the stem of a specific DNA hairpin. nih.gov
| Parameter | Free Ethidium Bromide | DNA Hairpin (dU5-hairpin) | Ethidium-DNA Complex |
| Diffusion Coefficient (D) | 4.15 x 10⁻⁶ cm²/s | 1.60 x 10⁻⁶ cm²/s | 1.22 x 10⁻⁶ cm²/s |
| This table presents diffusion coefficients measured by DMG-COSY NMR at 26°C, demonstrating the decrease in the diffusion rate of ethidium bromide upon binding to a DNA hairpin, confirming complex formation. Data sourced from studies on ethidium bromide binding. nih.gov |
Isotopic Labeling (d5) for Enhanced Spectral Resolution and Assignment
Isotopic labeling is a cornerstone of modern NMR spectroscopy, especially for studying complex biomolecular systems. sigmaaldrich.com The substitution of protons (¹H) with deuterium (²H or D) is a common strategy to simplify ¹H-NMR spectra and reduce relaxation-induced signal broadening, which is particularly severe in larger molecules.
In this compound, the five protons on the peripheral phenyl group are replaced with deuterium. This has several key advantages for NMR studies:
Spectral Simplification: The ¹H-NMR spectrum is significantly simplified because the signals from the five phenyl protons are eliminated. This reduces crowding and overlap, facilitating the unambiguous assignment of the remaining resonances of the phenanthridinium core.
Improved Resolution: Deuteration reduces the efficiency of dipolar relaxation pathways, which are a major cause of broad lines in the NMR spectra of molecules bound to large partners like DNA. This leads to sharper signals and improved spectral resolution.
Probing Specific Interactions: By eliminating signals from the phenyl group, any remaining observed NOEs between the ligand and the nucleic acid can be definitively assigned to the phenanthridinium core, providing clearer insight into the geometry of the intercalation complex.
While perdeuteration (labeling all non-exchangeable protons) is often used for very large proteins, the selective deuteration in this compound provides a targeted approach to simplify analysis without losing all proton signals, which are essential for structural studies via NOESY.
Vibrational Spectroscopy (Raman, FTIR) for Conformational Perturbations
Vibrational spectroscopies, such as Raman and Fourier-Transform Infrared (FTIR), probe the vibrational modes of molecules. These techniques are highly sensitive to changes in molecular geometry, bonding, and environment, making them ideal for studying the structural perturbations induced in nucleic acids upon ligand binding.
Polarized Raman Spectroscopy for Intercalator Orientation and DNA Unwinding
Polarized Raman spectroscopy is a powerful technique for determining the orientation of molecules within an ordered sample, such as a DNA fiber. nih.govysu.am By analyzing the intensity of Raman scattering as a function of the polarization of the incident and scattered light relative to the fiber axis, the orientation of specific chemical bonds and molecular groups can be determined. researchgate.net
Studies on oriented fibers of ethidium bromide-DNA complexes have used this method to precisely determine the geometry of the intercalated drug. researchgate.netscite.ai The phenanthridinium ring of ethidium was found to be tilted by approximately 35° relative to the plane perpendicular to the DNA helix axis. researchgate.netscite.ai This finding has significant implications for the local DNA structure. Assuming the drug and its neighboring base pairs are coplanar at the intercalation site, this tilt angle is closer to that found in A-form DNA (20°) than in canonical B-form DNA (-6°), indicating a substantial local deformation of the double helix. researchgate.net The intercalation of ethidium bromide is also known to cause an unwinding of the DNA helix, with a widely accepted value of 26°. nih.gov
| Spectroscopic Finding | Value | Implication |
| Phenanthridinium Ring Tilt Angle | 35° ± 5° | Indicates a significant local perturbation of the DNA helix, with the intercalation site adopting a conformation with features closer to A-DNA than B-DNA. researchgate.netscite.ai |
| DNA Helical Unwinding Angle | 26° | Represents the degree to which the DNA double helix untwists to accommodate the intercalating drug. nih.gov |
| This table summarizes key structural parameters of the ethidium-DNA complex as determined by polarized Raman spectroscopy and other biophysical methods. |
Fourier-Transform Infrared (FTIR) Spectroscopy for Nucleic Acid Structural Changes
FTIR spectroscopy measures the absorption of infrared radiation due to molecular vibrations. It can detect changes in the conformation of nucleic acids upon ligand binding by monitoring shifts in the characteristic vibrational bands of the phosphate (B84403) backbone and the nucleotide bases. nih.govresearchgate.net
When this compound intercalates into DNA, specific changes in the FTIR spectrum are observed. Research has shown that two bands are particularly informative: a band around 3187 cm⁻¹ corresponding to the symmetric stretching of the N-H groups of the bases, and a band at 1225 cm⁻¹ attributed to the asymmetric stretching of the phosphate (PO₂⁻) groups in the DNA backbone. nih.gov Shifts in these bands to higher wavenumbers upon ethidium binding suggest a change in the environment of the base pairs and a modification of the backbone conformation, consistent with the intercalation model where the drug inserts itself between the base pairs. nih.gov
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Interpretation of Change upon Binding |
| Base N-H Symmetric Stretch | 3187 | Shift to higher wavenumber indicates close proximity between the intercalator and the base pairs. nih.gov |
| Phosphate (PO₂⁻) Asymmetric Stretch | 1225 | Shift to higher wavenumber indicates a modification of the DNA backbone state due to intercalation. nih.gov |
| This table highlights key FTIR spectral changes observed in DNA upon ethidium bromide intercalation, providing evidence for the binding mode. |
Circular Dichroism (CD) Spectroscopy for Helical Structure Analysis
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. creative-proteomics.com It is an exquisitely sensitive probe of the secondary structure of macromolecules like nucleic acids and proteins. bioanalysis.insickkids.ca The CD spectrum of DNA is dominated by signals in the near-UV region (200-320 nm) that arise from the helical arrangement of the bases.
The canonical B-form of DNA displays a characteristic CD spectrum with a positive band around 275 nm and a negative band around 245 nm. Intercalation of this compound into the DNA double helix induces significant changes in this spectrum. These spectral changes reflect the perturbations in the DNA's helical structure, such as the unwinding and extension of the helix that is necessary to accommodate the drug molecule. nih.gov Furthermore, CD can reveal cooperative binding phenomena. For example, studies on the binding of ethidium bromide to the synthetic DNA polymer poly(dG-dC) showed that the binding is highly cooperative at high salt concentrations, a phenomenon that was supported by the CD spectral data. nih.gov The observed changes in the CD spectrum provide a global picture of the conformational changes occurring in the nucleic acid upon ligand binding.
Induced CD Signals as Probes for Chiral Environment Changes upon Binding
Ethidium bromide itself is an achiral molecule and therefore does not produce a signal in circular dichroism (CD) spectroscopy when free in solution. researchgate.net However, upon binding to the intrinsically chiral DNA or RNA double helix, a significant CD spectrum is induced in the absorption bands of the dye (above 300 nm). osti.goved.ac.uk This induced circular dichroism (ICD) arises from the coupling of the electric transition dipole moments of the bound ethidium molecule with those of the surrounding chiral nucleobases. researchgate.netspringernature.com The resulting ICD signal is a sensitive probe of the local chiral environment experienced by the dye upon intercalation.
The typical ICD spectrum for ethidium intercalated into double-stranded DNA exhibits a prominent positive band with a maximum between 307 nm and 310 nm, along with other features including a band around 330 nm and a weaker, broad band near 510 nm. osti.govscispace.com The magnitude and precise wavelength of these bands are dependent on the nucleic acid sequence. scispace.com Studies on dinucleoside phosphates have shown that the wavelength maxima of the primary induced CD band remain constant for a given sequence, but the magnitude can vary, reflecting the specifics of the local binding pocket. scispace.com Fluorescence-detected circular dichroism (FDCD) can be employed to measure the CD spectra of the bound dye exclusively, revealing sequence-dependent positions and magnitudes of bands between 220 and 300 nm. osti.govscispace.com
Table 1: Sequence Dependence of Induced CD Wavelength Maxima for Ethidium Bound to Dinucleoside Phosphates
| Sequence | λmax of Major Induced CD Band (nm) | Reference |
|---|---|---|
| CpG | 307 | scispace.com |
| GpC | 308 | scispace.com |
| UpA | 305 | scispace.com |
| ApU | 307 | scispace.com |
Monitoring Secondary and Tertiary Structural Transitions of Nucleic Acids
The sensitivity of the induced CD signal to the local environment makes it a powerful tool for monitoring conformational changes in nucleic acids. Alterations in the secondary or tertiary structure of the DNA or RNA host molecule lead to corresponding changes in the ICD spectrum of the bound ethidium.
For example, the transition of DNA from the canonical right-handed B-form to the left-handed Z-form can be monitored using ethidium as a probe. While ethidium binds to the B-form, its interaction with the Z-form is different, leading to distinct changes in the CD spectrum. researchgate.net The magnitude of the CD spectra, particularly in the 300-360 nm range, decreases with increasing salt concentrations that favor the Z-form conformation. researchgate.net
Furthermore, changes in ionic strength, which affect the electrostatic environment and conformation of the DNA polyanion, are reflected in the ICD signal. scispace.com In studies with calf thymus DNA, the magnitude of the 307 nm CD band was observed to increase as the counterion (Na+) concentration was decreased, indicating that electrostatic changes and/or conformational shifts in the macromolecule directly impact the induced chirality of the bound dye. scispace.comosti.gov This technique has also been applied to study structural changes in isolated nucleoli, where both DNA and RNA components contribute to the induced ellipticity, allowing for investigation of the accessibility of nucleic acids within complex biological structures. nih.gov
Atomic Force Microscopy (AFM) for Surface Interactions and Topological Effects
Atomic Force Microscopy (AFM) is a high-resolution imaging technique capable of visualizing single biomolecules, providing direct topographical information about DNA and its complexes under near-physiological conditions. aip.org It is uniquely suited for investigating the structural consequences of ethidium intercalation on DNA, especially concerning topological properties.
Direct Visualization of Ethidium-DNA Complexes on Substrates
The technique provides topographical data, allowing for the measurement of DNA length and the characterization of its conformation on the surface. bruker-nano.jp By imaging large populations of molecules, AFM can provide statistical distributions of molecular lengths, confirming the expected increase upon ethidium binding. Moreover, AFM can reveal other structural details, such as changes in the stiffness or persistence length of the DNA, which are also affected by intercalation. rsc.org
Analysis of Topological Constraints and DNA Diffusion on Surfaces
A significant application of AFM in this context is the study of DNA topology. aip.orgbiorxiv.org When circular DNA molecules are adsorbed onto a surface like mica, their ability to change topology is often hindered. nih.gov Research has shown that linear DNA molecules adsorbed on a mica surface are unable to freely rotate to relieve the topological strain introduced by ethidium bromide intercalation. nih.gov This is due to surface friction, which limits the diffusion and movement of the DNA on the substrate. nih.gov
Consequently, as ethidium binds, the topological constraint on the surface-adsorbed molecule increases. nih.gov This effect has important implications for the binding affinity itself; studies have demonstrated that ethidium bromide exhibits a lower affinity for DNA molecules that are strongly bound to the mica surface. nih.gov The topological constraint imposed by the surface friction opposes the unwinding of the DNA helix, thereby disfavoring the intercalation event. nih.gov High-resolution AFM, combined with computational analysis, now allows for the direct determination of complex DNA topologies, such as knots and catenanes, by tracing the DNA path and identifying the order of crossings. biorxiv.orgbiorxiv.org This approach provides a powerful framework for understanding how intercalators like ethidium would affect these already complex structures when they are topologically constrained.
Ultrafast and Non-Linear Spectroscopic Approaches to Excited State Dynamics
The fate of ethidium bromide after it absorbs light while intercalated in DNA can be tracked using ultrafast spectroscopic techniques. These methods, with resolutions on the femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescale, can resolve the primary photophysical and photochemical events that follow excitation.
Femtosecond Transient Absorption Spectroscopy for Photoinduced Electron Transfer
Femtosecond transient absorption spectroscopy is a pump-probe technique used to monitor the excited-state dynamics of molecules in real-time. chimia.ch For the ethidium-DNA complex, this method has been instrumental in demonstrating that photoinduced electron transfer (PET) is a key de-excitation pathway. researchgate.netpnas.org
Upon excitation with a femtosecond laser pulse, the intercalated ethidium molecule is promoted to an excited electronic state (E*). From this state, it is capable of injecting a "hole" into the DNA duplex, effectively transferring an electron from a nearby DNA base to the excited ethidium. pnas.org This process results in an oxidized DNA base (specifically, a guanine (B1146940) radical cation, G•+) and a reduced ethidium radical (E•). pnas.org
Studies have shown this PET process to be extremely rapid, occurring on a timescale of approximately 5 to 10 picoseconds. researchgate.netpnas.org The efficiency of this charge transfer is highly sensitive to the local environment, particularly the stacking of the DNA bases. acs.org Perturbations in base stacking, such as those caused by a base mismatch, can significantly decrease the efficiency of electron transfer, highlighting the role of the DNA π-stack as a medium for charge transport. acs.org The driving force for the reaction is provided by the redox potentials of the components; the excited-state oxidation potential of ethidium is sufficient to oxidize guanine, the most easily oxidized of the natural DNA bases. researchgate.netpnas.org
Table 2: Key Kinetic and Energetic Parameters for Photoinduced Electron Transfer
| Parameter | Value/Observation | Technique | Reference |
|---|---|---|---|
| Electron Transfer Time Constant | ~5 ps, ~10 ps, ~75 ps | Femtosecond Transient Absorption | researchgate.netpnas.org |
| Mechanism | Hole injection from excited ethidium to DNA base (Guanine) | Femtosecond Spectroscopy | pnas.org |
| E+*/E• Redox Potential (est.) | 1.2 V (vs. NHE) | Cyclic Voltammetry / Spectroscopy | pnas.org |
| G•+/G Redox Potential (est.) | 1.3 V (vs. NHE) | Cyclic Voltammetry | pnas.org |
Elucidation of Molecular Interaction Mechanisms and Biophysical Parameters
Intercalation Dynamics and Thermodynamics with Deoxyribonucleic Acids
The interaction of the phenanthridinium ring system of ethidium (B1194527) with double-stranded DNA is a well-characterized process, primarily driven by the insertion of the planar molecule between adjacent base pairs of the DNA helix. This intercalation is a dynamic process governed by specific kinetic and thermodynamic parameters.
Kinetic Rate Constants for Association and Dissociation Events
The binding of ethidium to DNA is often described as a two-stage process. The initial step involves a rapid, diffusion-controlled electrostatic interaction between the cationic ethidium molecule and the anionic phosphate (B84403) backbone of DNA. This is followed by the rate-limiting intercalation event, where the planar ring system inserts itself into the DNA helix. nih.gov
Pressure-jump chemical relaxation studies have been employed to determine the kinetic rate constants for the bimolecular association of ethidium bromide with DNA. These studies suggest a single-step bimolecular association model under specific experimental conditions. For instance, with poly[d(A-T)], the association rate constant (k₁) has been measured at approximately 17 x 10⁶ M⁻¹s⁻¹, with a corresponding dissociation rate constant (k₋₁) of 10 s⁻¹. nih.gov For poly[d(G-C)], the association rate is slightly lower (k₁ = 13 x 10⁶ M⁻¹s⁻¹), while the dissociation rate is higher (k₋₁ = 30 s⁻¹). nih.gov
Potential Impact of Deuteration: The substitution of hydrogen with deuterium (B1214612) in the ethyl group of Ethidium-d5 Bromide could potentially lead to a secondary kinetic isotope effect. As no bonds to the deuterated atoms are broken during the intercalation process, the effect on the rate constants is expected to be small. The increased mass of deuterium may slightly slow down the rates of association and dissociation due to differences in vibrational energies of the C-D versus C-H bonds, but this effect is generally minor for secondary KIEs. libretexts.orgwikipedia.org
| DNA Polymer | Association Rate Constant (k₁) (M⁻¹s⁻¹) | Dissociation Rate Constant (k₋₁) (s⁻¹) |
|---|---|---|
| poly[d(A-T)] | 17 x 10⁶ | 10 |
| poly[d(G-C)] | 13 x 10⁶ | 30 |
Determination of Binding Site Size and Saturation Parameters
The size of the binding site for an intercalating molecule on DNA refers to the number of base pairs required to accommodate one ligand molecule. Early experimental work indicated that under saturating conditions, one ethidium molecule binds for every 4 to 5 base pairs. nih.gov More detailed analyses using absorption and fluorescence spectroscopy have refined this value. Absorption spectroscopy studies suggest an average binding site size of 1.5 base pairs, while fluorescence spectroscopy indicates a binding site of approximately 2 base pairs for the fluorescent intercalative binding mode. researchgate.net Flow injection analysis has determined the maximum number of binding sites per nucleotide to be approximately 0.327, which corresponds to roughly one ethidium molecule per three nucleotides, or 1.5 base pairs. nih.gov At saturation, the DNA double helix becomes completely unfolded. promega.com
Enthalpic and Entropic Contributions to Binding Affinity
Calorimetric studies have provided insight into the thermodynamic driving forces behind ethidium bromide's interaction with DNA. The binding process is typically characterized by a favorable (negative) enthalpy change (ΔH) and a significant entropic contribution (ΔS). The binding of ethidium to DNA is primarily an enthalpy-driven process. nih.gov However, the relative contributions of enthalpy and entropy can be influenced by factors such as the specific DNA sequence and environmental conditions. nih.govresearchgate.net For example, the binding of ethidium to certain deoxy homopolymers exhibits a phenomenon known as enthalpy-entropy compensation, where a more favorable enthalpy is offset by a less favorable entropy, and vice versa. nih.gov
| Parameter | General Observation | Notes |
|---|---|---|
| Binding Free Energy (ΔG) | Favorable (Negative) | Indicates a spontaneous binding process. |
| Enthalpy Change (ΔH) | Generally Favorable (Negative) | Considered the primary driving force for binding. nih.gov |
| Entropy Change (ΔS) | Contributes to Binding | Can be influenced by factors like counter-ion release and solvent reorganization. nih.gov |
Influence of Environmental Parameters (Ionic Strength, pH, Solvent Composition) on Binding
The binding affinity of ethidium bromide to DNA is sensitive to various environmental factors.
Ionic Strength: The interaction between the cationic ethidium molecule and the anionic DNA backbone is electrostatic in nature. Consequently, the binding affinity is dependent on the salt concentration of the solution. ukessays.com An increase in ionic strength generally leads to a decrease in the binding constant, as the increased concentration of counter-ions screens the electrostatic attraction between ethidium and DNA. nih.govacs.org
pH: The pH of the solution can influence the protonation state of both the ethidium molecule and the DNA, thereby affecting binding. Studies have been conducted to observe the interaction at varying pH levels, including acidic conditions that induce helix-coil transitions in DNA. instras.com
Solvent Composition: The nature of the solvent can impact the stability of the DNA duplex and the solubility of ethidium, thereby influencing the binding equilibrium. The fluorescence of ethidium itself is sensitive to the solvent environment. instras.com
Binding Modes and Sequence Specificity with Nucleic Acid Variants
While ethidium bromide is often considered a general intercalator, studies have revealed preferences for certain sequences and structural conformations of DNA.
Preferential Binding Sites in Canonical B-DNA Duplexes
Ethidium bromide intercalates into B-form DNA, causing a characteristic unwinding of the helix by approximately 26 degrees and an increase in the distance between the intercalated base pairs. nih.gov The intercalation can occur from both the major and minor grooves, though binding from the major groove is significantly weaker. nih.gov
Interactions with Single-Stranded and Triple-Stranded Nucleic Acids
While renowned for its interaction with duplex DNA, ethidium bromide also binds to non-duplex nucleic acid structures, including single-stranded and triple-stranded conformations.
Single-Stranded Nucleic Acids (ssNA): Ethidium bromide demonstrates an ability to bind to single-stranded DNA and RNA, although this interaction is considerably weaker than its binding to double-stranded structures. aatbio.com The detection of ssNA often requires approximately 10 times more nucleic acid for an equivalent fluorescent signal compared to dsDNA. aatbio.comresearchgate.net The binding to single strands is thought to occur primarily through intercalation within transient, locally-formed secondary structures like hairpin loops, which provide stacked bases for the planar molecule to insert between. researchgate.net Studies have identified both "strong" and "weak" binding complexes with ss-DNA under specific pH conditions. nih.gov
Triple-Stranded Nucleic Acids (Triplexes): Research has confirmed that ethidium bromide can intercalate into triple-helical DNA structures. nih.govnih.govbio-connect.nl Spectrophotometric and hydrodynamic studies provide strong evidence for an intercalative binding mode. nih.govresearchgate.net Interestingly, some studies indicate that the binding affinity of ethidium for a poly(dA)·2poly(dT) triplex is substantially stronger than for the corresponding poly(dA)·poly(dT) duplex. nih.govresearchgate.net This interaction stabilizes the triple helix structure. nih.govresearchgate.net However, other studies using short, defined oligonucleotide triplexes have found the binding affinity to be lower than for the corresponding duplex. nih.gov
| Nucleic Acid Structure | Binding Constant (K) | Binding Site Size (n) | Cooperativity | Reference |
| poly(dA)·2poly(dT) Triplex | Stronger than duplex | 2.8 base triplets | Noncooperative | nih.govresearchgate.net |
| poly(dA)·poly(dT) Duplex | - | 2.4 base pairs | Strong positive | nih.govresearchgate.net |
| Double-Stranded DNA (pH 7.0) | - | - | - | nih.gov |
| Single-Stranded DNA (pH 3.0) | - | - | - | nih.gov |
Binding to G-Quadruplexes and Other Non-Canonical Structures
Ethidium bromide's interactions extend to other non-canonical DNA structures, most notably G-quadruplexes (G4).
G-Quadruplexes (G4): Ethidium and its derivatives are known to interact with G-quadruplexes, which are four-stranded structures formed in guanine-rich sequences. nih.gov The primary mode of binding is thought to be end-stacking, where the planar aromatic ring of the ethidium molecule stacks onto the external G-quartets, rather than intercalating between them. nih.gov While ethidium bromide itself can bind to and stabilize G4 structures, its ability to do so is considered relatively weak compared to some of its specifically designed derivatives. nih.govnih.gov Surface-enhanced Raman spectroscopy (SERS) studies have been employed to detail the topology of these complexes, revealing that the interaction mode can be sensitive to the sequence of the loops connecting the G-tracts. nih.gov
| Ligand | Target | Dissociation Constant (Kd) | Binding Sites per Oligonucleotide | Reference |
| Ethidium Derivative (Compound 4) | 28G G-quadruplex | 9 x 10-8 M | 1 | nih.gov |
Other Non-Canonical Structures: The interaction of intercalators like ethidium bromide is not limited to G-quadruplexes. Other non-canonical structures such as i-motifs, which are formed in cytosine-rich sequences, and various hairpin and loop structures also present potential binding sites. researchgate.net The binding mechanism to these structures generally involves the insertion of the planar chromophore into stacked base regions.
Comparative Analysis of DNA vs. RNA Binding Characteristics
Ethidium bromide binds strongly to both double-stranded DNA (dsDNA) and double-stranded RNA (dsRNA). nih.gov The primary binding mode for both is intercalation. Early research established that upon binding, the fluorescence of ethidium bromide increases significantly, by approximately 25-fold when bound to dsDNA and 21-fold with dsRNA, indicating a highly similar, non-polar environment upon intercalation in both types of helices. sigmaaldrich.com While both interactions are strong, subtle differences in affinity and the conformational changes induced in the nucleic acid can exist due to the structural differences between the B-form helix of DNA and the A-form helix of dsRNA. In contrast, the binding to their respective single-stranded forms is much weaker, with classic intercalators typically showing a 1000-fold lower affinity for single-stranded nucleic acids compared to duplexes. bioorganic-chemistry.com
| Nucleic Acid Type | Fluorescence Enhancement upon Binding | Reference |
| Double-Stranded DNA | 25-fold | sigmaaldrich.com |
| Double-Stranded RNA | 21-fold | sigmaaldrich.com |
Influence on Nucleic Acid Conformation and Supercoiling Topology
The intercalation of ethidium bromide into a DNA duplex induces significant and well-characterized changes in its structure and topology.
Quantitative Measurement of DNA Unwinding Angles
A fundamental consequence of intercalation is the unwinding of the DNA double helix at the site of insertion. This is necessary to create space for the planar molecule between the base pairs. The extent of this unwinding is a critical parameter. Direct observation and various biophysical measurements have established the unwinding angle, with most values falling within a consistent range.
| Method/Study Context | Reported Unwinding Angle per Intercalated Molecule | Reference |
| General Biophysical Measurement | -27° | libretexts.org |
| Molecular Dynamics Simulations | 26° | nih.gov |
| General Biophysical Measurement | 28-30° | utexas.edu |
Alterations in Helix Parameters and Local Conformational Changes
Helical Twist: The local helical twist is significantly reduced. For example, in a GAAC sequence, intercalation shifted the twist to 31.9° from an average of 34.5° in the absence of the molecule. nih.gov
Base Tilt: At the intercalation site, the base pairs are forced to adopt a tilt angle that is closer to that observed in A-DNA (around 20°) rather than the typical B-DNA tilt (around -6°). However, the global B-DNA conformation is largely conserved in stretches of DNA between intercalation sites. ysu.amnih.gov
Conformation and Flexibility: The binding of ethidium bromide changes the conformation and flexibility of the DNA molecule. selleckchem.com The intercalation event locally hinders internal motions within the DNA, effectively making the binding site more rigid. nih.gov
Effects on DNA Supercoiling and Relaxation Dynamics
The unwinding of the DNA helix by ethidium bromide has profound effects on the topology of covalently closed circular DNA (cccDNA), such as plasmids. Since the linking number (Lk), a topological invariant, cannot change, the decrease in twist (Tw) caused by intercalation must be compensated by an increase in writhe (Wr). libretexts.orgquora.com
This principle governs the interaction with supercoiled DNA:
Relaxation of Negative Supercoils: Naturally occurring plasmid DNA is typically negatively supercoiled (underwound). The intercalation of ethidium bromide introduces negative unwinding (a decrease in twist), which relaxes this negative supercoiling. libretexts.orgquora.com As more ethidium bromide is added, the DNA becomes progressively less negatively supercoiled, eventually reaching a relaxed, non-supercoiled state in the context of the bound drug. utexas.edu
Induction of Positive Supercoils: If the concentration of ethidium bromide is increased beyond the point of relaxation, the continued unwinding of the helix forces the cccDNA to adopt positive supercoils to maintain a constant linking number. libretexts.orgquora.com This process can be visualized in agarose (B213101) gel electrophoresis, where the mobility of a cccDNA molecule first decreases as it is relaxed by ethidium and then increases as it becomes more compact with the introduction of positive supercoils. youtube.com
Competitive Binding Studies with Other Ligands and Small Molecules
This compound is instrumental in characterizing the interactions of other small molecules with DNA through competitive binding assays. These experiments leverage the change in fluorescence that occurs when the probe is displaced from its DNA binding sites by a competing ligand.
Displacement Assays for Characterizing Novel DNA-Binding Agents
Fluorescent intercalator displacement (FID) assays are a robust and high-throughput method for determining the DNA binding affinity and sequence selectivity of novel compounds. researchgate.net The fundamental principle of this assay relies on the significant enhancement of fluorescence when this compound intercalates into the double helix of DNA. heraldopenaccess.uscaymanchem.comthermofisher.com
When a new, unlabeled DNA-binding agent is introduced into a solution containing a pre-formed DNA-Ethidium-d5 Bromide complex, the new agent competes for binding sites on the DNA. researchgate.netrsc.org If the novel compound successfully binds to the DNA, it displaces the this compound molecules from the intercalation sites. rsc.org This displacement releases the probe into the aqueous solution, causing a measurable decrease, or quenching, of its fluorescence intensity. heraldopenaccess.us
The magnitude of this fluorescence quenching is directly proportional to the binding affinity and concentration of the competitor ligand. By titrating the DNA-Ethidium-d5 Bromide complex with increasing concentrations of the test compound, a binding curve can be generated. This data allows for the calculation of key binding parameters, such as the binding constant (K) or the concentration required to displace 50% of the bound probe (IC50), which provides a quantitative measure of the new agent's DNA-binding strength. researchgate.netnih.gov
Table 1: Example of a Displacement Assay to Determine Binding Affinity This table presents hypothetical data illustrating the principle of an this compound displacement assay for a novel DNA-binding compound.
| Competitor Ligand Concentration (µM) | Relative Fluorescence Intensity (%) | Calculated % Displacement |
|---|---|---|
| 0 | 100 | 0 |
| 5 | 85 | 15 |
| 10 | 72 | 28 |
| 20 | 51 | 49 |
| 40 | 30 | 70 |
| 80 | 15 | 85 |
Elucidation of Synergistic or Antagonistic Binding Mechanisms
Competitive binding assays with this compound are also pivotal in deciphering whether different ligands interact with DNA through synergistic or antagonistic mechanisms. nih.gov These interactions are defined by whether the combined effect of two molecules is greater than (synergy) or less than (antagonism) the sum of their individual effects. nih.gov
Antagonistic Binding: This is the most common mechanism observed in displacement assays and is synonymous with competitive binding. When two molecules, such as this compound and a test compound like proflavine, vie for the same intercalation sites, their binding is mutually exclusive and therefore antagonistic. nih.gov The binding of one inhibitor reduces the binding of the other. Another form is non-competitive antagonism, where a compound binds to a different site on the DNA but induces a conformational change that prevents this compound from binding effectively, as has been observed with the anticancer drug cisplatin. nih.gov
Synergistic Binding: Elucidating synergy can be more complex. A simple displacement might not be sufficient, but certain results can be suggestive. For instance, some studies indicate that fluorescence changes could result from the formation of a ternary complex (DNA-Ethidium-Ligand), which would not be a simple displacement and could imply a non-competitive interaction. nih.gov If a second ligand were to bind at a different site and stabilize the binding of this compound, perhaps by altering local DNA conformation favorably, this could be considered a synergistic interaction.
Table 2: Interpreting Binding Mechanisms from Fluorescence Displacement Assays This table outlines the expected outcomes for different binding mechanisms in an assay with this compound (Probe) and a Test Ligand.
| Binding Mechanism | Description | Expected Fluorescence Change |
|---|---|---|
| Competitive Antagonism | Test Ligand and Probe bind to the same site. | Significant fluorescence quenching as the probe is displaced. |
| Non-Competitive Antagonism | Test Ligand binds to a different site, inducing a conformational change that inhibits probe binding. | Fluorescence quenching occurs without direct site competition. |
| No Interaction | Test Ligand binds to a site that does not affect probe binding. | No significant change in fluorescence. |
| Synergistic Binding | Test Ligand binds and enhances the binding of the probe. | An increase or stabilization of fluorescence may be observed. |
Interactions with Nucleoprotein Complexes
In the cellular environment, DNA is not naked but is complexed with proteins to form chromatin. This compound serves as a valuable probe for studying the structure of these nucleoprotein complexes and the accessibility of the DNA within them.
Probing DNA Accessibility within Chromatin Structures
The packaging of DNA into chromatin regulates all DNA-centric processes by controlling the accessibility of the DNA sequence to regulatory proteins. embopress.orgbiorxiv.org The degree of chromatin compaction varies, from highly condensed heterochromatin to more open euchromatin. embopress.org this compound can be used as a fluorescent probe to quantify the accessibility of DNA within these structures. nih.gov
The intensity of fluorescence from the intercalated probe is proportional to the amount of DNA that is available for binding. nih.gov Therefore, regions of condensed chromatin, where the DNA is tightly wrapped around histone proteins, will exhibit lower fluorescence upon addition of this compound compared to decondensed, accessible regions. embopress.org Research using this method has revealed that while a large fraction of DNA in native chromatin is accessible to ethidium, the binding characteristics differ significantly from those of pure DNA, indicating that the chromatin structure modulates the interaction. nih.gov
Table 3: DNA Accessibility in Chromatin Probed by Ethidium Bromide Binding Data adapted from studies on the interaction of ethidium bromide with chromatin, illustrating its use as an accessibility probe. nih.gov
| DNA State | Description | Relative DNA Accessibility (%) | Binding Affinity Characteristics |
|---|---|---|---|
| Pure DNA | Naked, protein-free DNA. | 100 | Single class of moderate-affinity binding sites. |
| Native Chromatin | DNA complexed with all histones (including H1). | ~95 | Two classes of sites: a few high-affinity and many low-affinity. |
| H1-Depleted Chromatin | Chromatin lacking the linker histone H1, leading to a more open structure. | ~95 | High-affinity sites are lost; only lower-affinity sites remain. |
Analytical and Methodological Advancements Utilizing Ethidium D5 Bromide
Applications in Mass Spectrometry-Based Quantitative Analysis and Metabolomics Research
The unique properties of Ethidium-d5 bromide make it exceptionally well-suited for mass spectrometry-based quantitative analysis and metabolomics. Its ability to mimic the behavior of the native analyte while being distinguishable by its mass-to-charge ratio is the cornerstone of its utility in these fields.
Use as an Internal Standard for Accurate Quantification of Analogs
In quantitative mass spectrometry, particularly liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving the highest accuracy and precision. this compound serves as an exemplary internal standard for the quantification of ethidium (B1194527) bromide and its structural analogs. clearsynth.comwisdomlib.org
The fundamental principle lies in adding a known quantity of this compound to a sample prior to processing and analysis. aptochem.com Because this compound is chemically almost identical to the unlabeled ethidium bromide, it experiences the same variations during sample preparation, such as extraction, and during analytical detection, including ionization suppression or enhancement in the mass spectrometer. By measuring the ratio of the signal from the analyte (ethidium bromide) to the signal from the internal standard (this compound), any experimental variability can be effectively normalized, leading to highly reliable quantification. scioninstruments.com
Table 1: Physicochemical Properties of Ethidium Bromide and this compound
| Property | Ethidium Bromide | This compound |
| Molecular Formula | C₂₁H₂₀BrN₃ | C₂₁H₁₅D₅BrN₃ |
| Monoisotopic Mass | 314.0868 u | 319.1182 u |
| Mass Difference | - | +5.0314 u |
| Chemical Behavior | Identical under most conditions | Identical under most conditions |
This table presents a comparison of the key physicochemical properties of Ethidium Bromide and its deuterated analog, this compound, highlighting the mass difference crucial for its use as an internal standard in mass spectrometry.
Tracer Studies for Metabolic Pathways and Reaction Mechanisms
Isotopically labeled compounds are invaluable for elucidating metabolic pathways and reaction mechanisms. This compound can be employed as a tracer to study the metabolic fate of ethidium bromide in biological systems. clearsynth.com When introduced into a cell culture or organism, the deuterated compound follows the same metabolic routes as its unlabeled counterpart. science.gov
By using mass spectrometry to track the appearance of deuterated metabolites over time, researchers can identify the products of biotransformation and map the enzymatic reactions involved. plos.org For instance, if ethidium bromide undergoes hydroxylation, the resulting metabolite will retain the deuterium (B1214612) label, allowing for its unambiguous identification against a complex biological background. This approach provides direct evidence of metabolic transformations and can help in understanding the mechanisms of detoxification or activation of the parent compound. embopress.org
Isotopic Dilution Mass Spectrometry for High-Precision Measurements
Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides measurements of the highest metrological quality, traceable to the International System of Units (SI). osti.govontosight.aiwikipedia.org The use of this compound is central to performing IDMS for the precise quantification of ethidium bromide. up.ac.zabenthamdirect.com
In an IDMS experiment, a known amount of this compound (the "spike") is added to a sample containing an unknown amount of ethidium bromide. osti.gov After thorough mixing and equilibration, the sample is analyzed by mass spectrometry to determine the new isotopic ratio of the analyte. ontosight.ai Since the amount of the spike added is known with high accuracy, the initial concentration of the analyte in the sample can be calculated with exceptional precision. up.ac.za This method is particularly powerful as it is not dependent on the quantitative recovery of the analyte from the sample matrix. osti.gov
Table 2: Illustrative Example of an Isotope Dilution Mass Spectrometry (IDMS) Experiment for Ethidium Bromide Quantification
| Step | Description | Analyte (Ethidium Bromide) | Spike (this compound) | Measured Ratio (Analyte/Spike) |
| 1 | Sample without spike | Unknown amount (X) | 0 | N/A |
| 2 | Spike solution | 0 | Known amount (Y) | N/A |
| 3 | Spiked sample | Unknown amount (X) | Known amount (Y) | Measured value (R) |
| 4 | Calculation | X = R * Y | - | - |
This table illustrates the basic principle of an IDMS experiment. A known amount of this compound is added to a sample containing an unknown amount of Ethidium Bromide. The resulting isotopic ratio is measured by mass spectrometry, allowing for the accurate calculation of the unknown amount.
Role in Advanced Chromatographic-Mass Spectrometric Workflows
The integration of this compound into modern analytical workflows, particularly those combining chromatography and mass spectrometry, significantly enhances method development and enables high-throughput applications.
Method Development for Separation and Detection of Related Compounds
Developing robust and reliable analytical methods is crucial for the accurate measurement of chemical compounds in complex mixtures. This compound plays a vital role in the development and validation of chromatographic-mass spectrometric methods, such as LC-MS/MS, for the analysis of ethidium bromide and its analogs. sci-hub.senih.gov
During method development, this compound can be used to optimize chromatographic separation conditions to ensure that the analyte of interest is well-resolved from other matrix components. aptochem.com Because the deuterated standard has nearly identical chromatographic retention time to the unlabeled analyte, it serves as a perfect marker for method optimization. aptochem.com Furthermore, it aids in the fine-tuning of mass spectrometer parameters for optimal sensitivity and specificity of detection. sci-hub.se The use of a stable isotope-labeled standard from the outset of method development helps to identify and mitigate potential issues such as matrix effects, ensuring the final method is rugged and reliable. acs.org
Integration into High-Throughput Analytical Platforms
Modern research, especially in fields like drug discovery and toxicology, often requires the analysis of a large number of samples in a short period. sciex.com High-throughput screening (HTS) platforms, which often utilize automated sample preparation and rapid analytical techniques, benefit immensely from the inclusion of internal standards like this compound. nih.govacs.orgacs.org
In HTS workflows, the consistency and reliability of results across many samples are paramount. nih.gov By incorporating this compound into each sample, any systematic or random errors that may occur during the high-speed automated process can be effectively corrected. nih.gov This ensures that the quantitative data generated is of high quality, even in a high-throughput environment, thereby increasing confidence in the screening results and enabling more informed decision-making. sciex.com
Development of Fluorescence-Based Assays for Nucleic Acid Studies
Fluorescence-based assays are fundamental to the study of nucleic acids, and intercalating dyes like ethidium bromide are central to many of these methods. When ethidium bromide, and by extension this compound, intercalates between the base pairs of DNA or into double-stranded regions of RNA, its fluorescence quantum yield increases dramatically, by as much as 20 to 25-fold. wikipedia.orgmpbio.com This enhancement forms the basis for numerous qualitative and quantitative assays. The dye, which is otherwise weakly fluorescent in aqueous solution, emits a characteristic orange light upon binding to nucleic acids when excited by ultraviolet (UV) light. wikipedia.org The fluorescence properties of ethidium bromide are influenced by its environment; for instance, deuteration of the amino groups has been shown to enhance fluorescence intensity and lifetime. instras.com This suggests that this compound may offer altered photophysical properties that could be advantageous in certain specialized fluorescence applications.
The increase in fluorescence of ethidium bromide upon binding to double-stranded DNA makes it a suitable reporter for monitoring the progress of nucleic acid amplification in real-time. As techniques like the Polymerase Chain Reaction (PCR) generate new DNA copies, the amount of double-stranded DNA increases, leading to a proportional increase in the fluorescence signal from an intercalating dye present in the reaction. This allows for the continuous monitoring of the amplification process without the need to open the reaction vessel. avantorsciences.com
An electrochemical detection system has also been developed for the real-time monitoring of isothermal DNA amplification methods, such as primer generation-rolling circle amplification (PG-RCA). This system utilizes an ethidium ion-selective electrode to measure the decrease in free ethidium bromide concentration as it intercalates into the newly synthesized DNA. google.comnih.gov While these studies have utilized non-deuterated ethidium bromide, the integration of this compound as an internal standard in a mass spectrometry-coupled detection system could provide a highly accurate and quantitative dimension to such assays.
Table 1: Comparison of Nucleic Acid Amplification Monitoring Techniques Utilizing Ethidium Bromide Note: The data presented in this table is based on research conducted with non-deuterated Ethidium Bromide, as specific comparative studies using this compound are not widely available.
| Technique | Principle of Detection | Key Advantages | Potential Role of this compound |
|---|---|---|---|
| Real-Time PCR (qPCR) | Increased fluorescence of EtBr upon intercalation into newly synthesized dsDNA. avantorsciences.com | Continuous monitoring, high throughput, and simplified workflow. avantorsciences.com | Internal standard in post-amplification mass spectrometry analysis for precise quantification. |
| Isothermal Amplification with Potentiometric Detection | Measures the decrease in free EtBr concentration using an ion-selective electrode as it binds to amplified DNA. google.comnih.gov | Low-cost, simple, and operates at a constant temperature. google.comnih.gov | Could be used in parallel with non-deuterated EtBr in mass spectrometry to validate binding kinetics. |
The interaction between proteins and nucleic acids can be investigated using fluorescence-based methods involving ethidium bromide. One common technique is the electrophoretic mobility shift assay (EMSA), or band shift assay, where the migration of a nucleic acid fragment through a gel is retarded upon binding to a protein. thermofisher.comrug.nl Ethidium bromide is often used to stain the gel and visualize the DNA bands, allowing for the observation of the shifted, protein-bound DNA complex. thermofisher.com
Fluorescence quenching or enhancement assays can also provide quantitative data on protein-nucleic acid binding. In a competitive binding assay, a protein that binds to DNA can displace intercalated ethidium bromide, leading to a decrease in fluorescence. Conversely, if a protein binding event alters the DNA conformation in a way that enhances ethidium bromide intercalation, an increase in fluorescence may be observed. The binding affinity of cationic nanoparticles to DNA, for example, has been evaluated through competitive binding with ethidium bromide. wikipedia.org Although these studies have not specified the use of this compound, its application in advanced mass spectrometry-based footprinting techniques could allow for precise mapping of protein binding sites by protecting specific regions of the DNA from chemical modification or enzymatic cleavage, with the deuterated standard enabling accurate quantification of the resulting fragments.
The integrity and conformation of nucleic acids are critical parameters in many research applications. Ethidium bromide-based fluorescence assays provide a rapid and sensitive means of assessing these properties. uu.nl For instance, the fluorescence of ethidium bromide is much greater when bound to double-stranded DNA compared to single-stranded DNA or RNA, a property that can be exploited to quantify the amount of double-stranded nucleic acid in a sample.
The conformation of DNA, particularly the degree of supercoiling in covalently closed circular DNA, can also be assayed. The binding of ethidium bromide causes local unwinding of the DNA helix. ppm.edu.pl This unwinding can relax negative supercoils and, with increasing concentrations of the dye, induce positive supercoiling. ppm.edu.plchemsrc.com These conformational changes can be monitored by measuring the changes in the fluorescence of the intercalated ethidium bromide. Such assays are sensitive to factors that introduce nicks or breaks in the DNA, which would relax the supercoiling. uu.nl In such quantitative assays, this compound could serve as a precise internal standard in subsequent mass spectrometric analysis to quantify the amount of intact, supercoiled DNA versus nicked or linearized forms.
Detection of Protein-Nucleic Acid Interactions via Fluorescent Shifts
Electrophoretic Methodologies for Investigating DNA Conformational Changes
Agarose (B213101) gel electrophoresis is a cornerstone technique in molecular biology for separating DNA fragments based on their size. scbt.com The conformation of a DNA molecule also significantly affects its electrophoretic mobility. Ethidium bromide's ability to intercalate into DNA and alter its conformation makes it a key component in electrophoretic studies of DNA topology. wikipedia.org
The intercalation of ethidium bromide between DNA base pairs unwinds the double helix by approximately 26 degrees per molecule bound. nih.gov This unwinding has a predictable effect on the supercoiling of covalently closed circular DNA, such as plasmids. In a standard agarose gel, supercoiled DNA migrates faster than its relaxed circular or linear counterparts of the same molecular weight.
By running gels with varying concentrations of ethidium bromide, researchers can monitor the unwinding of negatively supercoiled DNA. Initially, as ethidium bromide intercalates, the negative supercoils are removed, causing the DNA to become less compact and migrate more slowly. At a critical concentration of the dye, the DNA is fully relaxed and migrates at its slowest rate. Further increases in ethidium bromide concentration induce positive supercoiling, causing the DNA to become more compact again and migrate faster. This method allows for the sensitive detection of topoisomerase activity, which alters the linking number of DNA, and the effects of other agents that influence DNA superhelicity. chemsrc.com The use of this compound in these assays would not alter the electrophoretic mobility based on fluorescence but would be critical for subsequent extraction and quantification of DNA topoisomers by isotope dilution mass spectrometry.
Table 2: Effect of Ethidium Bromide Concentration on the Electrophoretic Mobility of Supercoiled DNA Note: This data is based on established principles of DNA-ethidium bromide interaction and not on specific experiments with this compound.
| Ethidium Bromide Concentration in Gel | Effect on Negatively Supercoiled DNA | Resulting DNA Conformation | Relative Electrophoretic Mobility |
|---|---|---|---|
| Low | Partial unwinding, relaxation of some negative supercoils. | Less compact supercoiled form. | Decreases. |
| Intermediate (Equivalence Point) | Complete removal of negative supercoils. | Relaxed (nicked-circular like). | Slowest. |
| High | Induction of positive supercoils. | Compact, positively supercoiled form. | Increases again. |
Pulsed-field gel electrophoresis (PFGE) is a technique that allows for the separation of very large DNA molecules, such as entire bacterial chromosomes or large chromosomal fragments, by periodically changing the direction of the electric field. bio-rad.combiomall.in This technique is instrumental in epidemiological studies for bacterial strain typing and in the analysis of large-scale genomic rearrangements. bio-rad.comscbt.com
After separation by PFGE, the DNA is visualized by staining the gel with ethidium bromide. scbt.comuiowa.edu The intensity of the fluorescence of the DNA bands can provide a semi-quantitative measure of the amount of DNA present. While the primary role of ethidium bromide in PFGE is visualization, the precise quantification of large DNA fragments, especially in the context of detecting chromosomal rearrangements or copy number variations, can be challenging. Here, the use of this compound as part of a sophisticated analytical workflow involving extraction of DNA from gel slices followed by isotope dilution mass spectrometry could potentially offer a more accurate quantification of specific large DNA fragments, thereby enhancing the analytical power of PFGE for detecting subtle genomic alterations.
Computational and Theoretical Modeling of Ethidium Nucleic Acid Systems
Molecular Dynamics Simulations for Interaction Pathways and Conformational Changes
Molecular dynamics (MD) simulations provide a virtual microscope to observe the time-resolved behavior of ethidium-DNA complexes. By solving Newton's equations of motion for every atom in the system, MD simulations can map out the pathways of binding and unbinding, and characterize the resulting structural and dynamic changes in the DNA helix.
Unbiased MD simulations, where the ligand is initially placed in the solvent and allowed to freely interact with the DNA, have successfully captured spontaneous intercalation events. nih.govnih.govresearchgate.net These simulations reveal that the binding process is often a multi-stage event. A commonly observed pathway is a "two-step" mechanism, which involves a fast, diffusion-controlled electrostatic binding of the ethidium (B1194527) cation to the exterior of the DNA duplex, followed by a much slower conformational transition that leads to the insertion of the phenanthridinium ring between the base pairs. nih.govnih.gov
Studies using different DNA sequences have shown varied binding behaviors. For instance, simulations with the classic Drew-Dickerson dodecamer, d(CGCGAATTCGCG)₂, showed that ethidium tends to bind and intercalate primarily at the terminal base pairs. nih.govnih.govresearchgate.net This terminal binding can induce rapid unwinding and rigidification, which in turn inhibits further intercalation into the central regions of the short DNA duplex. nih.govresearchgate.net To overcome this, longer DNA sequences, such as the 18-mer d(GCATGAACGAACGAACGC), have been used in simulations. These have revealed spontaneous intercalation events away from the termini, providing a clearer picture of the binding process. nih.govnih.gov The intercalation of ethidium has been observed to occur from both the minor and major grooves of the DNA, although there is a noted preference for the minor groove pathway. oup.com
The binding energy of these interactions has also been estimated using methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area). For one simulated system, the binding energy for ethidium stacked at the terminal base pairs was calculated to be approximately -14.7 kcal/mol, whereas the more stable, fully intercalated state had a calculated binding energy of -34.6 kcal/mol. nih.gov
The intercalation of ethidium profoundly alters the structure and dynamics of the DNA double helix. A key structural change consistently observed in both experimental studies and computational simulations is the unwinding of the DNA at the intercalation site. researchgate.net The helical twist is reduced, with simulations capturing unwinding angles of up to 26°. nih.govoup.com This unwinding is accompanied by a significant increase in the distance between the adjacent base pairs to accommodate the planar ethidium molecule, effectively lengthening the DNA helix. nih.govoup.comnih.gov For example, one simulation study reported that ethidium intercalation shifted the helical twist of a GAAC sequence to 31.9°, compared to an average of 34.5° for the same DNA sequence without the ligand. nih.gov
The effect of ethidium on DNA flexibility is complex. Many studies report that intercalation leads to a rigidification of the DNA duplex. nih.govresearchgate.net However, other computational analyses suggest that intercalation can enhance the flexibility of the double helix. researchgate.net This enhanced flexibility can lead to an increase in the configurational entropy of the DNA, which contributes to the thermodynamics of binding. researchgate.net A computational framework integrating molecular dynamics with finite-element analysis has demonstrated the ability to capture these flexibility modulations and other structural changes, such as supercoiling instability, induced by ethidium binding. scilit.com
The accuracy of MD simulations is critically dependent on the underlying potential energy function, or force field. The well-characterized interaction between ethidium and DNA serves as a crucial benchmark system for testing, validating, and refining these force fields. nih.govoup.cominstras.com The ability of a computational model to reproduce known experimental observables—such as binding modes, structural distortions, and thermodynamics—provides confidence in its predictive power. nih.govresearchgate.net
Over the years, significant efforts have been made to improve the parameters for nucleic acid simulations. Force fields such as the AMBER family (including ff99, bsc0, bsc1, OL15, and OL21) have been progressively refined to better model the structure and dynamics of DNA. acs.orgacs.orgupol.cz For instance, the OL (Olomouc) series of force fields introduced refinements for key dihedral angles (α, β, γ, ε, ζ, χ) that are critical for describing the conformational equilibria in nucleic acids. upol.cz The development of more robust force fields, coupled with advances in computing power (like the use of GPUs), has enabled simulations to reach microsecond and even longer timescales, allowing for the observation of slow processes like unbiased intercalation that were previously inaccessible. nih.govnih.govresearchgate.net The choice of water model (e.g., OPC) has also been shown to be important, with newer recommendations suggesting combinations like OL21 with OPC for simulating double-stranded DNA structures. acs.org
Prediction of DNA Structural Distortions and Flexibility Modulation
Quantum Mechanical and Density Functional Theory (DFT) Calculations for Electronic Properties
While MD simulations excel at describing conformational dynamics, quantum mechanical (QM) methods are necessary to accurately describe the electronic structure of molecules. QM and Density Functional Theory (DFT) calculations are employed to investigate the electronic properties of ethidium itself and how these properties change upon complexation with DNA, providing fundamental insights into the forces driving the interaction and the mechanisms of fluorescence. nih.govresearchgate.netkoreascience.kr
QM calculations are often used as a preliminary step in MD studies to derive accurate partial atomic charges for the ligand, which are essential for correctly modeling electrostatic interactions within the classical force field framework. nih.govresearchgate.net Beyond this, DFT and other QM methods can be used to analyze the electronic structure of the ethidium-DNA complex. nih.gov These analyses can reveal details about the nature of the stacking interactions between the ethidium chromophore and the DNA base pairs, which are governed by a combination of electrostatic and non-electrostatic (e.g., van der Waals, dispersion) forces. oup.com
Studies have used DFT to optimize the geometry of ligand-DNA complexes and to understand how electronic properties change upon binding. nih.gov Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—can provide insights into the electronic transitions involved in light absorption and emission.
One of the most remarkable properties of ethidium bromide is the dramatic enhancement of its fluorescence quantum yield upon intercalation into DNA. researchgate.net This phenomenon is the basis for its widespread use as a nucleic acid stain. Theoretical calculations have been instrumental in proposing and evaluating mechanisms to explain this fluorescence enhancement.
Several factors, all related to the change in the molecule's environment and conformation upon binding, are believed to contribute:
Excited State Stabilization: The intercalation site provides a hydrophobic, rigid environment that protects the excited state of ethidium from non-radiative decay pathways that are prevalent in aqueous solution. koreascience.kr Water molecules are effective quenchers, and their exclusion from the intercalation pocket is a key factor. koreascience.kr
Conformational Restriction: In solution, the phenyl and ethyl groups of ethidium can undergo torsional and vibrational motions, which provide a non-radiative pathway for the excited state to lose energy. Upon intercalation, these motions are restricted, which closes this de-excitation channel and favors fluorescence. koreascience.kr
Reduced Excited-State Proton Transfer: A significant mechanism for fluorescence quenching in free ethidium in water is believed to be proton transfer from the exocyclic amino groups to solvent molecules in the excited state. instras.comnih.gov Studies comparing the fluorescence lifetime in H₂O and D₂O (deuterium oxide) support this hypothesis. The lifetime of free ethidium is significantly longer in D₂O, an effect attributed to the slower rate of deuteron (B1233211) transfer compared to proton transfer. instras.comnih.gov The use of Ethidium-d5 Bromide, where the exchangeable protons on the amino groups are replaced with deuterium (B1214612), is central to these investigations. instras.com Upon binding to DNA, the amino groups are engaged in hydrogen bonding and are shielded from the bulk solvent, thus reducing the rate of excited-state proton transfer and leading to enhanced fluorescence. instras.com
Changes in Electronic Transitions: QM calculations suggest that the electronic transition characteristics of ethidium are altered upon binding, which can also contribute to the observed fluorescence enhancement. koreascience.kr
Electronic Structure Analysis of Ethidium and its Complexes
Docking Studies and Binding Energy Calculations
Docking simulations are a powerful computational tool used to predict the preferred binding orientation of a ligand to a receptor, in this case, ethidium to a nucleic acid. These simulations are often coupled with binding energy calculations to estimate the strength of the interaction.
Prediction of Optimal Binding Geometries and Affinities
Molecular docking studies have been instrumental in predicting the optimal binding geometries of ethidium with DNA. These studies consistently show that the primary binding mode is intercalation, where the planar phenanthridinium ring of ethidium inserts itself between adjacent base pairs of the DNA double helix. researchgate.netyoutube.com The peripheral phenyl and ethyl groups of ethidium are predicted to project into the major groove of the DNA. youtube.com
Computational models have been developed to simulate the chemo-mechanical changes in DNA structure upon ethidium intercalation. researchgate.net Molecular dynamics simulations have been employed to quantify the effects of ethidium bromide binding on the geometry and mechanical properties of DNA base pairs. researchgate.net These simulations have shown that ethidium intercalation leads to structural changes such as unwinding of the DNA helix and an increase in the distance between the intercalated base pairs. researchgate.net Specifically, intercalation has been observed to unwind the helix by approximately 26 degrees. researchgate.net
Binding energy calculations provide a quantitative measure of the affinity between ethidium and nucleic acids. These calculations often consider various energy components, including van der Waals interactions, electrostatic interactions, and solvation free energy. irispublishers.com Molecular mechanics calculations have been performed on complexes of ethidium with various DNA sequences, and the results from detailed all-atom force fields have shown good agreement with experimental data. capes.gov.br Free energy calculations from unbiased molecular dynamics simulations have indicated a strong preference for intercalation via the minor groove. researchgate.net The binding free energy for ethidium intercalating at an ApT step has been calculated to be –18.3 (±2.1) kcal/mol, and –22.8 (±2.5) kcal/mol for a GpC step when interacting through the major groove. researchgate.net
| Intercalation Site | Binding Free Energy (kcal/mol) | Interaction Groove |
|---|---|---|
| ApT | -18.3 (±2.1) | Major |
| GpC | -22.8 (±2.5) | Major |
Identification of Key Intermolecular Interactions
Theoretical studies have highlighted the importance of various intermolecular forces in the stabilization of the ethidium-nucleic acid complex. Dispersion forces, which are induced dipole-dipole interactions, are believed to be a dominant driving force for intercalation, largely dependent on the shared surface area and polarizability of the interacting molecules. bioorganic-chemistry.com However, these forces alone cannot fully account for the observed sequence specificity of ethidium binding. bioorganic-chemistry.com
Electrostatic interactions also play a crucial role. bioorganic-chemistry.com The distribution of π-electron charge density in ethidium's phenanthridinium core is thought to contribute to its binding affinity and sequence selectivity through electrostatic complementation with the different electronic features of the intercalation sites. bioorganic-chemistry.com Molecular docking results have confirmed the presence of van der Waals, hydrogen bond, and electrostatic interactions between ethidium and DNA. irispublishers.com While both are significant, the contribution from van der Waals and hydrogen bond interactions appears to be greater than that of electrostatic interactions. irispublishers.com Specifically, docking studies have revealed π-π stacking interactions between the phenanthridinium ring of ethidium and the DNA base pairs, particularly with deoxyadenosine (B7792050) (DA) and thymidine (B127349) (DT) nucleotides. researchgate.net
Analysis of Experimental Binding Data with Theoretical Models
A key aspect of computational modeling is its ability to be validated against and used to interpret experimental data. Theoretical models have been developed to analyze the experimental binding isotherms of ethidium with DNA. One such model is the neighbor exclusion model proposed by McGhee and von Hippel, which can incorporate cooperative binding effects. oup.com This model has been used to analyze data from single-molecule experiments, allowing for the determination of parameters such as the association constant (K), the number of base pairs occupied by a bound ethidium molecule (n), and the cooperativity parameter (ω). oup.com
Experimental studies have shown that ethidium binds to different duplex nucleic acids with a free energy range of 5.3 to 8.8 kcal/mole, depending on the structure and sequence of the nucleic acid. bioorganic-chemistry.com Theoretical models have been developed to calculate the DNA helix-coil transition in the presence of ethidium, allowing for the determination of thermodynamic parameters such as the heat of melting (ΔH). scispace.com Comparison of these theoretical predictions with experimental melting temperature data has supported the existence of multiple binding modes for ethidium with double-stranded DNA, including intercalative, semi-intercalative, and electrostatic interactions. scispace.com
Molecular dynamics simulations have also been used to explore the interaction of ethidium with different DNA sequences. For instance, simulations with the Drew-Dickerson dodecamer (d(CGCGAATTCGCG)2) showed that ethidium primarily binds to the terminal base pairs. researchgate.netnih.gov To facilitate interaction with internal base pairs, a longer 18-mer DNA duplex was used in subsequent simulations, which revealed spontaneous intercalation events consistent with experimental observations. researchgate.netnih.gov These extended simulations, enabled by modern computational power and refined force fields, are proving capable of reproducing unbiased intercalation events. researchgate.netnih.gov
Furthermore, kinetic analyses of the formation of the ethidium-DNA complex have been compared with computational models. nih.gov For example, the association constant for ethidium with poly[d(A-T)] has been reported to be 17 x 10^6 M⁻¹s⁻¹, while for poly[d(G-C)] it is 13 x 10^6 M⁻¹s⁻¹. nih.gov These experimental values can be compared with those derived from quantum mechanical calculations and molecular dynamics simulations to refine the theoretical models and gain a deeper understanding of sequence specificity. nih.gov
Emerging Research Frontiers and Future Perspectives
Investigation of Novel Deuterated Derivatives for Enhanced Research Utility
The strategic replacement of hydrogen with its heavy isotope, deuterium (B1214612), is a known method to enhance the photophysical properties of fluorescent molecules. nih.gov For ethidium (B1194527) bromide, deuteration of the exchangeable amino protons has been shown to increase fluorescence lifetime. nih.govinstras.com The development of Ethidium-d5 Bromide is based on this principle, but future research is expanding to explore other deuteration sites on the phenanthridine (B189435) scaffold to further refine its capabilities.
The primary benefit of deuteration is the reduction of non-radiative decay pathways for the excited singlet state. The heavier carbon-deuterium (C-D) bond vibrates at a lower frequency than the carbon-hydrogen (C-H) bond, decreasing the efficiency of vibrational quenching of the fluorophore's excited state. This leads to a higher fluorescence quantum yield and increased photostability—critical attributes for demanding applications. nih.govrsc.org
Future research is directed toward synthesizing and characterizing ethidium analogues with deuterium atoms at various positions to optimize specific properties. For instance, deuteration at sites involved in photochemical reactions could enhance the utility of the molecule as a more stable probe for studying DNA-protein interactions under continuous illumination. nih.gov
Table 1: Potential Deuteration Sites on the Ethidium Scaffold and Their Hypothesized Research Utility
| Deuteration Site | Hypothesized Primary Enhancement | Potential Research Application |
| Phenyl Ring (as in this compound) | Increased photostability and quantum yield. | Long-term single-molecule tracking, improved HTS signal. |
| Ethyl Group | Minor modification of steric interactions and binding kinetics. | Probing enzyme-DNA binding dynamics. |
| Phenanthridine Core | Significant increase in photostability and resistance to photobleaching. | High-intensity laser-based imaging and materials science. |
| Amino Protons (in D₂O) | Increased fluorescence lifetime and quantum yield. nih.gov | Mechanistic studies of fluorescence enhancement. nih.govinstras.com |
Integration with Advanced Single-Molecule Imaging Techniques for Dynamic Processes
Single-molecule imaging techniques, such as single-molecule Förster Resonance Energy Transfer (smFRET) and DNA-PAINT, provide unprecedented views of biological processes at the molecular level. nih.gov A significant limitation of these methods is the photobleaching of the fluorescent probes, which restricts the observation time. nih.govrsc.org Deuterated fluorophores like this compound offer a direct solution to this challenge.
The enhanced photostability of this compound is expected to allow for longer tracking of individual molecules, enabling the study of slower dynamic processes that were previously inaccessible. For example, observing the real-time movement of a DNA polymerase along a template or the conformational changes in a DNA nanostructure over extended periods becomes more feasible. nih.gov The brighter fluorescence signal also improves the signal-to-noise ratio, allowing for higher temporal and spatial resolution. nih.gov
Research is moving towards using these stabilized probes to investigate complex molecular machinery. The combination of this compound with magnetic or optical tweezers, which can manipulate single DNA molecules, could provide detailed insights into how torque and tension affect DNA-binding protein activity, with the intercalator acting as a stable, long-lasting reporter of DNA conformation. biorxiv.org
High-Throughput Screening Methodologies Employing this compound as a Probe
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands of compounds. nih.gov Fluorescence-based assays are particularly common due to their sensitivity and ease of use. nih.govmdpi.com Ethidium bromide has been used in assays to screen for inhibitors of DNA-interacting enzymes, where displacement of the intercalator by a test compound results in a loss of fluorescence.
The superior photophysical properties of this compound make it an attractive candidate for developing more robust and sensitive HTS assays. nih.gov Its higher quantum yield means that a stronger signal can be generated at lower probe concentrations, reducing potential interference from the probe itself. Its increased photostability ensures that the assay signal remains stable over the time required to read thousands of wells in a microplate format, reducing variability and improving the reliability of results. nih.gov
Future HTS platforms could utilize this compound in fluorescence polarization assays or time-resolved fluorescence assays to identify compounds that bind to DNA or modulate the activity of DNA-modifying enzymes. acs.org The stability of the deuterated probe is particularly advantageous in time-resolved applications, which help to eliminate background fluorescence from plates and compounds. acs.org
Table 2: Comparison of Standard vs. Deuterated Probes in a Hypothetical HTS Assay
| Assay Parameter | Standard Ethidium Bromide | This compound (Projected) | Advantage of Deuteration |
| Probe Concentration | 0.5 - 1.0 µg/mL thermofisher.com | 0.2 - 0.5 µg/mL | Reduced background and potential for compound interference. |
| Signal Stability | Moderate; subject to photobleaching during extended reads. | High; enhanced resistance to photobleaching. | Improved assay robustness and reproducibility (lower Z' factor drift). |
| Signal-to-Noise Ratio | Good | Excellent | Higher sensitivity, enabling detection of weaker inhibitors. |
| Assay Type | Fluorescence Intensity | Fluorescence Intensity, Fluorescence Polarization, Time-Resolved Fluorescence | Broader applicability to advanced H.T.S. formats. |
Development of Optogenetic or Photochemical Tools Incorporating Ethidium Scaffolds
The field of optogenetics involves using light to control the activity of cells and molecules, often through genetically encoded light-sensitive proteins. harvard.eduuni-frankfurt.denih.gov A parallel field involves developing small-molecule photochemical tools that can be activated or deactivated with light. The phenanthridine core of ethidium is a promising scaffold for designing such tools for DNA-targeted applications. beilstein-journals.org
Researchers are exploring the synthesis of "caged" ethidium derivatives. In these molecules, a photolabile group is attached to the ethidium scaffold, rendering it unable to bind to DNA. nih.gov Upon irradiation with a specific wavelength of light, this group is cleaved, releasing the active ethidium molecule, which can then intercalate into DNA and fluoresce. This would allow for precise spatiotemporal control over DNA labeling and interaction.
Furthermore, derivatives like Ethidium monoazide, which can be photoactivated to form a covalent bond with nucleic acids, demonstrate the potential of the ethidium scaffold in creating permanent labels upon light activation. biotium.com Incorporating a deuterated core, such as that from this compound, into these next-generation photochemical tools would ensure that the fluorescent signal, once activated, is bright and long-lasting for subsequent imaging and analysis.
Applications in Advanced Materials Science and Nanotechnology Research
DNA is increasingly used as a programmable building material in nanotechnology to create complex two- and three-dimensional shapes, a field known as DNA origami. thno.org These nanostructures have applications in drug delivery, nanofabrication, and biosensing. nih.govhku.hk Visualizing and characterizing these structures is critical, and fluorescent dyes like ethidium bromide are commonly used for this purpose in techniques like agarose (B213101) gel electrophoresis. thno.org
This compound, with its enhanced fluorescence, serves as a superior staining agent for the quality control and analysis of DNA nanostructures. resolvemass.ca Beyond simple visualization, the isotopic substitution in this compound could be leveraged in more advanced materials research. researchgate.net For example, in the development of conductive DNA-based nanomaterials, where intercalators can modulate electronic properties, the altered vibrational modes of the C-D bond could subtly influence charge transport along the DNA helix. rsc.org
Furthermore, the stability of deuterated compounds is a significant advantage in materials science, where materials may be subjected to various harsh conditions. rsc.orgresolvemass.ca Researchers are exploring the use of deuterated polymers and molecules to create more robust materials. resolvemass.ca this compound could be incorporated into DNA-hydrogel composites or other advanced materials, acting as a stable, built-in fluorescent reporter of structural integrity or environmental changes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
